6-Imino-7-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
6-Imino-7-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
The synthesis of 6-Imino-7-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves several steps. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction typically requires a base such as sodium methoxide in butanol to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, using reagents like alkyl halides.
Cyclization: The compound can undergo intramolecular cyclization to form different heterocyclic structures under specific conditions.
Scientific Research Applications
6-Imino-7-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent, showing promise in cancer research.
Biological Studies: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for developing new antibiotics and anti-inflammatory drugs.
Materials Science:
Mechanism of Action
The mechanism of action of 6-Imino-7-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and reduce inflammation.
Comparison with Similar Compounds
Similar compounds include:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Studied for its potential as a CDK2 inhibitor in cancer treatment.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities, including anti-inflammatory and analgesic properties.
6-Imino-7-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one stands out due to its unique combination of a triazatricyclo core with a piperazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N6O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-imino-7-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C18H20N6O2/c1-21-7-9-23(10-8-21)17(25)12-11-13-16(22(2)15(12)19)20-14-5-3-4-6-24(14)18(13)26/h3-6,11,19H,7-10H2,1-2H3 |
InChI Key |
BYIUGGKFGUCQMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)C |
Origin of Product |
United States |
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